1-((苄氧基)羰基)-4-氟哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

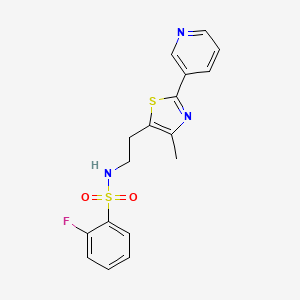

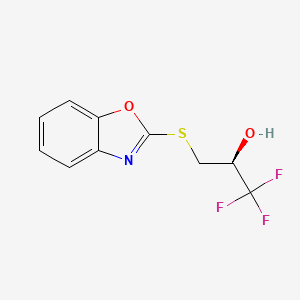

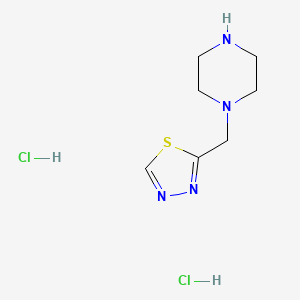

1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H16FNO4 It is characterized by the presence of a benzyloxycarbonyl group attached to a fluorinated piperidine ring, which is further substituted with a carboxylic acid group

科学研究应用

药物化学与药物开发

- 脯氨酰肽酶抑制:N-[(苄氧基)羰基]-L-脯氨酸是一种有效的脯氨酰肽酶抑制剂,脯氨酰肽酶是一种负责切割具有C末端脯氨酰和羟脯氨酰残基的二肽的酶。 通过抑制脯氨酰肽酶,这种化合物可能对与胶原蛋白代谢和伤口愈合相关的疾病的药物开发产生影响 .

肽合成

- 肽的构建块:该化合物是肽合成的构建块。 其独特的结构,结合哌啶环和苄氧基羰基 (Cbz) 保护基团,使其在构建复杂肽和模拟物方面具有价值 .

有机合成

- 有机反应中的中间体:研究人员使用这种化合物作为各种有机反应中的中间体。 其羰基和氟取代基使其能够用于创建更复杂的分子 .

质谱和色谱

- 样品操作:在质谱应用中,N-[(苄氧基)羰基]-L-脯氨酸可用于样品操作。 它有助于准备样品进行分析,确保高效准确的结果 .

氨基酸衍生物

- N-(L-脯氨酰)-β-丙氨酸合成:该化合物在N-(L-脯氨酰)-β-丙氨酸的合成中发挥作用,N-(L-脯氨酰)-β-丙氨酸是天然存在的β氨基酸β-丙氨酸的衍生物。 β-丙氨酸参与各种生理过程,包括神经传递和肌肽合成 .

化学生物学

- 探索生物学途径:研究人员可能会调查这种化合物对生物学途径的影响,特别是那些涉及含脯氨酸肽的途径。 了解其与酶和受体的相互作用可以提供对细胞过程的见解 .

作用机制

Target of Action

Compounds with similar structures often interact with enzymes involved in metabolic pathways .

Mode of Action

Carbonyl compounds typically undergo two major reactions: carbonyl addition reactions and enolization .

Biochemical Pathways

One major carbon-carbon bond forming and breaking reaction that involves carbonyl chemistry is the aldol reaction, which plays a major role in biosynthesis (anabolism) and breakdown (catabolism) of carbon scaffolds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-fluorobutyronitrile and ethyl acetoacetate.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.

Industrial Production Methods: Industrial production of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

属性

IUPAC Name |

4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKSKDKKCNWFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2567420.png)

![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)

![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide](/img/structure/B2567435.png)